molecular formula C7H10N2 B2881583 2,2-Dimethylpentanedinitrile CAS No. 22247-63-8

2,2-Dimethylpentanedinitrile

Cat. No.: B2881583
CAS No.: 22247-63-8
M. Wt: 122.171
InChI Key: YTAGXUZOUXMDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpentanedinitrile is an organic compound with the molecular formula C7H10N2. It is characterized by the presence of two nitrile groups attached to a pentane backbone with two methyl groups at the second carbon position.

Scientific Research Applications

2,2-Dimethylpentanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

2,2-Dimethylpentanedinitrile is classified as a dangerous substance. The GHS pictogram for this compound is GHS06 . The hazard statements associated with this compound include H301 . The precautionary statements include P264, P270, P301+P310+P330, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpentanedinitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-4-cyanobutyraldehyde with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpentanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2,2-dimethylpentanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

  • 2,2-Dimethylglutaronitrile
  • 2,2-Dimethyladiponitrile
  • 2,2-Dimethylsuccinonitrile

Comparison: 2,2-Dimethylpentanedinitrile is unique due to its specific structural arrangement and the presence of two nitrile groupsFor example, 2,2-dimethylglutaronitrile and 2,2-dimethyladiponitrile have different chain lengths and may exhibit different chemical behaviors .

Properties

IUPAC Name

2,2-dimethylpentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGXUZOUXMDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.